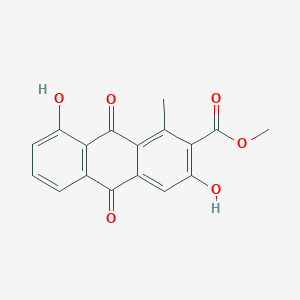

4-O-Methylgalactinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

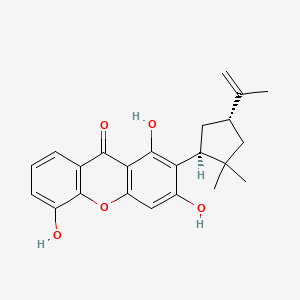

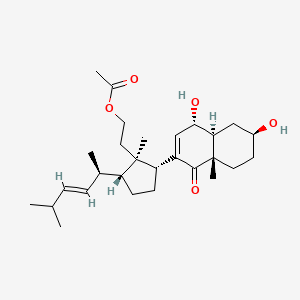

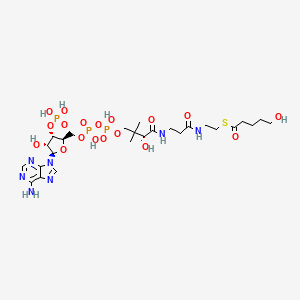

4-O-Methylgalactinol, also known as D-galactosylononitol or galactosyl sequoyitol, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. 4-O-Methylgalactinol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 4-O-methylgalactinol is primarily located in the cytoplasm. 4-O-Methylgalactinol can be biosynthesized from myo-inositol. Outside of the human body, 4-O-methylgalactinol can be found in pulses. This makes 4-O-methylgalactinol a potential biomarker for the consumption of this food product.

3-(alpha-D-galactosyl)ononitol is a cyclitol ether that is D-myo-inositol carrying methyl and alpha-D-galactosyl substituents at positions 4 and 3 respectively. It is an alpha-D-galactoside, a monosaccharide derivative and a cyclitol ether. It derives from a myo-inositol.

Aplicaciones Científicas De Investigación

1. Role in Plant Polysaccharide Synthesis

4-O-Methylgalactinol plays a role in the synthesis of plant polysaccharides. Specifically, it is involved in the decoration of sidechains in matrix glycans like glucuronoxylan and arabinogalactan protein with 4-O-methyl glucuronosyl residues. These modifications affect the physical properties of wall glycopolymers, impacting their biological functions and interactions with other wall polymers. Research by Smith et al. (2020) provides insight into these processes, particularly in the context of cell wall synthesis.

2. Antimicrobial Activity

A study on Phyllanthus polyphyllus L. revealed that 4-O-methylgallic acid, a variant of 4-O-methylgalactinol, exhibits significant antimicrobial activity against various foodborne pathogenic bacteria and yeasts. This suggests its potential as an antimicrobial agent for controlling food-related pathogens Abhishek et al., 2019.

3. Antiangiogenic Activity

4-O-Methylgallic acid isolated from Canavalia gladiata, a dietary legume, demonstrates potent antiangiogenic activity. This compound inhibits endothelial cell invasion and tube formation, suggesting its potential as a non-toxic and biologically safe agent for treating angiogenesis-related diseases Jeon et al., 2005.

4. Inflammation Suppression

Research shows that 4-O-methylgallic acid can suppress inflammation-associated gene expression by inhibiting redox-based NF-kappaB activation. This involves blocking the production of inflammatory mediators in response to stimuli, indicating its potential benefits in treating endotoxemia Na et al., 2006.

Propiedades

Número CAS |

75589-40-1 |

|---|---|

Nombre del producto |

4-O-Methylgalactinol |

Fórmula molecular |

C13H24O11 |

Peso molecular |

356.32 g/mol |

Nombre IUPAC |

(1S,2S,3S,4R,5S,6S)-5-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C13H24O11/c1-22-11-8(19)6(17)7(18)9(20)12(11)24-13-10(21)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6+,7+,8-,9+,10-,11+,12+,13-/m1/s1 |

Clave InChI |

RSYNCMYDVZFZBP-KEUHYNFLSA-N |

SMILES isomérico |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

SMILES |

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

SMILES canónico |

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1248742.png)

![[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B1248753.png)